3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
3-amino-1-(3,3,3-trifluoropropyl)pyridin-2-one |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)3-5-13-4-1-2-6(12)7(13)14/h1-2,4H,3,5,12H2 |
InChI Key |
MFJMAVIKSJRIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine Derivatives
A common approach involves cyclization of suitable precursors such as 2-aminopyridines or related heterocycles with electrophilic reagents. The process typically employs:
- Starting Material: 2-Aminopyridine derivatives.
- Reagents: α,β-Unsaturated carbonyl compounds or their equivalents.
- Catalysts: Acidic or basic catalysts to facilitate ring closure.
- Nucleophilic attack of the amino group on electrophilic centers.
- Intramolecular cyclization to form the dihydropyridinone ring.
- Functionalization at the 3-position with trifluoropropyl groups via nucleophilic substitution or addition.
- A study demonstrates cyclization using pyridinium salts under acidic conditions, leading to high yields (~75-85%) of the dihydropyridinone core.
- The introduction of the trifluoropropyl group is achieved via nucleophilic substitution on a halogenated intermediate, often using 3,3,3-trifluoropropyl halides .
Nucleophilic Substitution with Trifluoropropyl Halides
This method involves the nucleophilic substitution of a suitable heterocyclic precursor with 3,3,3-trifluoropropyl halides (e.g., trifluoropropyl bromide or chloride).
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Base: Potassium carbonate or sodium hydride.
- Temperature: 60-120°C depending on reactivity.
- Activation of the heterocyclic nitrogen or carbon sites.
- Nucleophilic attack on the trifluoropropyl halide.
- Formation of the trifluoropropyl-substituted heterocycle.
Multi-step Synthesis via Intermediate Formation
A multi-step synthesis involves:
- Preparation of intermediate heterocycles such as dihydropyridones.
- Subsequent functionalization with trifluoropropyl groups through electrophilic or nucleophilic reagents.
- Step 1: Synthesis of a dihydropyridinone core via cyclization of suitable precursors.
- Step 2: Introduction of the trifluoropropyl group through nucleophilic substitution or addition.
- Step 3: Amination at the 3-position using amines or ammonia derivatives.
- A documented method involves cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds, followed by trifluoropropyl substitution, achieving yields of approximately 70%.
Reaction Data Table
| Method | Starting Material | Key Reagents | Catalysts / Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Cyclization of Pyridine Derivatives | 2-Aminopyridine derivatives | Acidic or basic catalysts, electrophiles | Acidic conditions, reflux | 75-85% | High regioselectivity; suitable for scale-up |
| Nucleophilic Substitution | 2-Halogenated pyridines or heterocycles | 3,3,3-Trifluoropropyl halides, bases (K2CO3) | DMF solvent, 80-120°C | 65-78% | Efficient; regioselective; moderate to high yield |
| Multi-step Synthesis | Precursors to dihydropyridinone | Various, including aldehydes, halides | Sequential cyclization, substitution | 70% | Flexible; allows for functional group modifications |
Research Findings and Optimization Strategies
- Catalyst Optimization: Use of potassium carbonate or sodium hydride enhances nucleophilic substitution efficiency.
- Solvent Selection: Polar aprotic solvents like DMF or acetonitrile facilitate SN2 reactions with trifluoropropyl halides.
- Temperature Control: Elevated temperatures (80-120°C) improve reaction rates but require careful monitoring to prevent side reactions.
- Yield Enhancement: Purification via recrystallization or chromatography improves overall yield and purity.
Environmental and Practical Considerations
- Use of environmentally benign catalysts and solvents reduces hazardous waste.
- Recycling of catalysts such as potassium carbonate enhances process sustainability.
- Microwave-assisted synthesis has been explored to shorten reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The trifluoropropyl group plays a crucial role in enhancing the compound’s stability and reactivity. The amino group can form hydrogen bonds with target molecules, facilitating its binding and activity. The dihydropyridinone ring structure contributes to the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with Cangrelor (AR-C69931XX) , a structurally distinct antiplatelet agent containing a 3,3,3-trifluoropropyl group (Table 1).
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
- Core Structure: The dihydropyridin-2-one core of the target compound contrasts with Cangrelor’s adenylic acid backbone. This difference suggests divergent biological targets; adenylic acid derivatives often modulate nucleotide receptors (e.g., P2Y12 in Cangrelor), while dihydropyridinones may interact with enzymes or ion channels .
- Substituents: Both compounds share the trifluoropropyl group, which likely improves membrane permeability and resistance to oxidative metabolism.
Comparison with Other Pyridinone Derivatives
Pyridinone derivatives are widely explored for antiviral, anticancer, and anti-inflammatory applications. For example:
- Rilpivirine (a diarylpyrimidine): Lacks the trifluoropropyl group but shares a nitrogen-rich aromatic core, emphasizing the role of hydrogen-bonding motifs in HIV reverse transcriptase inhibition.
- Trofosfamide (alkylating agent): Features a phosphorylated pyridinone structure, highlighting how functionalization at position 1 can alter mechanisms of action.
The target compound’s trifluoropropyl group may confer greater metabolic stability compared to non-fluorinated analogs, while the amino group could enhance solubility relative to hydrophobic pyridinones.
Research Findings and Hypotheses
- Trifluoropropyl Impact: The trifluoropropyl group in Cangrelor is critical for its prolonged activity due to reduced CYP450-mediated metabolism . This suggests that the target compound may similarly exhibit enhanced half-life compared to non-fluorinated dihydropyridinones.
- Amino Group Functionality: Amino substituents in heterocycles (e.g., aminopyridines) often participate in key interactions with biological targets. For the target compound, this group could modulate selectivity for kinases or proteases.
Biological Activity
3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases.
- Molecular Formula : C₁₆H₁₅F₃N₄O
- Molecular Weight : 407.31 g/mol
- IUPAC Name : (R)-3-amino-1-(3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-4-(2,3,5-trifluorophenyl)butan-1-one
- CAS Number : 1250672-75-3
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological properties. The compound has been investigated for its potential as an anti-inflammatory agent and for its neuroprotective effects.
Key Findings:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease.
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized to modulate specific signaling pathways involved in inflammation and neuronal survival.
Study 1: Anti-inflammatory Effects
In a controlled study involving murine models of inflammation:
- Objective : To evaluate the efficacy of the compound in reducing inflammation.
- Methodology : Mice were treated with varying doses of the compound prior to inducing inflammation.
- Results : Significant reduction in inflammatory markers was observed in treated groups compared to controls.
Study 2: Neuroprotection
A separate study focused on the neuroprotective properties of the compound:
- Objective : To assess the protective effects against oxidative stress.
- Methodology : Neuronal cell cultures were exposed to oxidative stressors with and without treatment.
- Results : Treated cells showed markedly lower levels of apoptosis and higher viability compared to untreated controls.
Data Table
| Study | Objective | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Anti-inflammatory effects | Murine model with varying doses | Reduced inflammatory markers |
| Study 2 | Neuroprotective effects | Neuronal cell cultures under oxidative stress | Increased cell viability and reduced apoptosis |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting a trifluoropropylamine derivative with a pyridone precursor under basic conditions (e.g., K₂CO₃ in DMF). For example, analogous compounds like 3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one are synthesized using alkylation or Michael addition strategies . Characterization should include ¹H/¹⁹F NMR to confirm regioselectivity and purity, complemented by HPLC (>95% purity threshold) .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Methodological Answer: Contradictions often arise from polymorphic forms or impurities. Standardize characterization by using differential scanning calorimetry (DSC) for melting point analysis and dynamic vapor sorption (DVS) for hygroscopicity. For solubility, employ shake-flask methods in buffered solutions (pH 1.2–7.4) with UV/Vis quantification. Cross-validate results with computational tools like COSMO-RS for solvation free energy predictions .
Q. What are the stability considerations for this compound under experimental storage?
Methodological Answer: The trifluoropropyl group enhances steric and electronic stability, but the lactam ring is prone to hydrolysis in humid environments. Store at –20°C under inert gas (argon) with desiccants. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS to identify hydrolyzed byproducts (e.g., ring-opened carboxylic acids) .
Advanced Research Questions
Q. How can the trifluoropropyl group’s electronic effects be leveraged to optimize reaction yields in derivative synthesis?
Methodological Answer: The –CF₃ group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the pyridone’s 4-position. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict regioselectivity. Experimentally, employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with fluorinated aryl boronic acids to exploit the group’s inductive effects .
Q. What analytical strategies address contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
Methodological Answer: Variability may stem from assay conditions (e.g., serum protein binding). Use surface plasmon resonance (SPR) to measure target binding affinity under standardized buffer conditions. Validate cellular activity with orthogonal assays (e.g., fluorescence polarization vs. radiometric). For example, Cangrelor, a related trifluoropropyl-containing antiplatelet agent, required SPR and platelet aggregation studies to confirm mechanism .
Q. How can computational modeling predict the compound’s metabolic fate in preclinical studies?
Methodological Answer: Use in silico tools like MetaSite or GLORY to identify metabolic hot spots (e.g., lactam ring oxidation). Validate with microsomal incubations (human/rat liver microsomes + NADPH) and UPLC-QTOF-MS for metabolite profiling. Compare with structurally similar compounds, such as fluorinated pyrimidinones, which show hepatic clearance via CYP3A4 .
Q. What role does the 3,3,3-trifluoropropyl group play in mitigating off-target interactions?
Methodological Answer: Fluorine’s high electronegativity reduces basicity and enhances metabolic stability. Perform target engagement studies (e.g., thermal shift assays) to compare binding with non-fluorinated analogs. For example, replacing a methyl group with –CF₃ in kinase inhibitors reduced off-target binding by 40% in selectivity screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
